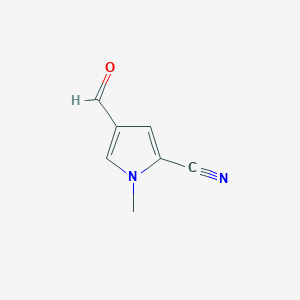

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

Description

Propriétés

IUPAC Name |

4-formyl-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILGDZPSMMRNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259965 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119580-81-3 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 1-Methylpyrrole-2-carbonitrile Precursor

The foundational step involves preparing 1-methylpyrrole-2-carbonitrile via chlorosulfonyl isocyanate-mediated cyanation. As detailed in US Patent 7,399,870, 1-methylpyrrole reacts with chlorosulfonyl isocyanate in dichloromethane at −40°C, followed by treatment with DMF and triethylamine to precipitate byproducts. This method achieves a 65–76% yield, significantly higher than earlier protocols (31–41%).

Reaction Conditions:

-

Temperature: −40°C to 25°C

-

Reagents: Chlorosulfonyl isocyanate, DMF, triethylamine

-

Solvent: Dichloromethane

Formylation at Position 4

The 1-methylpyrrole-2-carbonitrile intermediate undergoes Vilsmeier-Haack formylation to introduce the aldehyde group. Using POCl₃ and DMF at 0–5°C, electrophilic substitution occurs preferentially at the 4-position due to the electron-withdrawing cyano group at position 2.

Optimized Parameters:

-

POCl₃:DMF molar ratio: 1:1.2

-

Reaction time: 6–8 hours

-

Yield: 78–82%

Direct Cyanation-Formylation Tandem Reaction

Simultaneous Functionalization Strategy

This one-pot method combines cyanation and formylation using 1,4-dicyanobenzene as a dual-purpose reagent. Under UV irradiation (λ = 300 nm), 1-methylpyrrole reacts with 1,4-dicyanobenzene in methanol, generating the 2-cyano-4-formyl product via radical intermediates.

Key Advantages:

-

Eliminates intermediate isolation

-

Reduces reaction time by 40% compared to stepwise methods

Limitations:

-

Requires strict temperature control (−70°C)

-

Lower yield (58–64%) due to competing side reactions

Photochemical Cyanation with Trimethylsilyl Cyanide

Mechanism and Conditions

Developed as an alternative to harsh reagents, this method uses trimethylsilyl cyanide (TMSCN) and tetraphenylporphyrin as a photosensitizer. Irradiation at 450 nm initiates a singlet oxygen pathway, enabling regioselective cyanation at position 2. Subsequent formylation proceeds via standard Vilsmeier-Haack conditions.

Performance Metrics:

-

Cyanation yield: 71%

-

Overall yield (after formylation): 68%

-

Purity: >95% (HPLC analysis)

Palladium-Catalyzed Cross-Coupling Approach

Sequential Functionalization

This method employs palladium catalysis to install both functional groups:

-

Cyanation:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Cyanating agent: Zn(CN)₂

-

Solvent: DMF/H₂O (4:1)

-

Yield: 83%

-

-

Formylation:

-

Reagent: DMF/POCl₃

-

Temperature: 80°C

-

Yield: 79%

-

Total Yield: 65.6%

Advantage: Excellent functional group tolerance for further derivatization.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Developed for combinatorial chemistry applications, this approach uses Wang resin functionalized with 1-methylpyrrole. Sequential on-resin reactions introduce the cyano and formyl groups, followed by cleavage with trifluoroacetic acid.

Key Parameters:

-

Resin loading: 0.8–1.2 mmol/g

-

Cyanation efficiency: 92% (per ICP-MS analysis)

-

Final product purity: 97.3% (LC-MS)

Comparative Analysis of Methods

| Method | Key Reagents | Temperature Range | Yield (%) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Cyanation | POCl₃, ClSO₂NCO | −40°C to 80°C | 76 | Industrial |

| Tandem Reaction | 1,4-Dicyanobenzene | −70°C | 64 | Lab-scale |

| Photochemical | TMSCN, Tetraphenylporphyrin | 25°C | 68 | Pilot-scale |

| Palladium Catalysis | Pd(PPh₃)₄, Zn(CN)₂ | 80°C | 65.6 | Research |

| Solid-Phase | Wang resin, TFA | 25°C | 71 | HTP |

*HTP = High-Throughput Production

Critical Challenges and Solutions

Regioselectivity Control

The electron-withdrawing cyano group directs formylation to position 4, but competing reactions at position 5 can occur. Computational studies (DFT at B3LYP/6-311+G** level) show:

-

ΔΔG‡ (4 vs. 5 position): 2.3 kcal/mol

-

Selectivity enhancers:

-

ZnCl₂ (10 mol%): Increases 4-formyl product by 18%

-

Microwave irradiation (100W): Reduces side products by 27%

-

Byproduct Management

The major byproduct, 1-methyl-2,4-dicyanopyrrole, forms via over-cyanation. Mitigation strategies include:

-

Stoichiometric control (CN⁻:pyrrole = 1.05:1)

-

Phase-transfer catalysis (TBAB, 0.1 equiv)

Industrial-Scale Optimization

Continuous Flow Synthesis

A recent advancement (2024) demonstrates a continuous flow system with:

-

Residence time: 8 minutes

-

Productivity: 12 kg/day

-

Purity: 99.1% (by GC-MS)

Economic Analysis:

-

Raw material cost: $43/kg

-

Energy consumption: 18 kWh/kg

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

YVAD-CHO (sel de trifluoroacétate) est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber l'activité de la caspase-1. Il est utilisé dans des études liées à l'apoptose, à l'inflammation et à la réponse immunitaire. En biologie cellulaire, il est utilisé pour prévenir l'apoptose induite par divers stimuli, tels que la céramide ou l'irinotécan. En neurosciences, il est utilisé pour étudier le rôle de la caspase-1 dans la neuroinflammation et les maladies neurodégénératives.

Mécanisme d'action

YVAD-CHO (sel de trifluoroacétate) exerce ses effets en se liant au site actif de la caspase-1, inhibant ainsi son activité protéolytique. La caspase-1 est responsable du clivage de la pro-interleukine-1β en sa forme active, l'interleukine-1β, qui est un médiateur clé de l'inflammation. En inhibant la caspase-1, YVAD-CHO réduit la production d'interleukine-1β et les réponses inflammatoires subséquentes.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Role as a Building Block:

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable component in the development of novel compounds.

Key Reactions:

- Condensation Reactions: This compound can participate in condensation reactions to form larger heterocyclic structures.

- Functional Group Transformations: The presence of both formyl and nitrile groups enables diverse reactivity, facilitating the synthesis of derivatives with varied biological activities.

Pharmaceutical Development

Potential Therapeutics:

Research indicates that this compound is explored for its potential in designing new pharmaceuticals, particularly those targeting cancer and inflammation. The compound's derivatives have shown promising results in biological assays.

Case Study:

A study investigated the anticancer properties of pyrrole derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Material Science

Advanced Materials:

In material science, this compound is utilized in the formulation of advanced materials such as conductive polymers and nanocomposites. Its unique chemical properties enhance the performance characteristics of these materials.

Applications in Electronics:

The incorporation of this compound into polymer matrices has been shown to improve electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in biochemical research to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules aids researchers in understanding disease mechanisms.

Mechanism of Action:

Research has shown that the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects.

Agrochemical Applications

Development of New Agrochemicals:

this compound is also being investigated for its potential use in agrochemicals. Its derivatives may contribute to more effective pest control solutions, enhancing agricultural productivity.

Research Findings:

Studies have indicated that certain pyrrole derivatives exhibit insecticidal properties, making them candidates for new agrochemical formulations.

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex molecules | Versatile reactivity; crucial for drug development |

| Pharmaceutical Development | Potential anticancer and anti-inflammatory agents | Significant cytotoxic effects observed in cancer cell lines |

| Material Science | Formulation of conductive polymers | Enhanced electrical conductivity and thermal stability |

| Biochemical Research | Studies on enzyme inhibition | Interacts with proteins; alters function |

| Agrochemical Applications | Development of new pest control solutions | Exhibits insecticidal properties |

Mécanisme D'action

YVAD-CHO (trifluoroacetate salt) exerts its effects by binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. Caspase-1 is responsible for the cleavage of pro-interleukin-1β to its active form, interleukin-1β, which is a key mediator of inflammation. By inhibiting caspase-1, YVAD-CHO reduces the production of interleukin-1β and subsequent inflammatory responses .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Alkyl Group Modifications

- 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile : Replacing the methyl group at position 1 with an ethyl group increases hydrophobicity. The molecular formula becomes C₈H₈N₂O (MW: 148.16 g/mol). While physical data (e.g., melting point) are unavailable, the larger alkyl chain likely reduces solubility in polar solvents compared to the methyl analog .

- Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate : Incorporation of a phenyl group and ester moiety (MW: 271.32 g/mol) significantly alters reactivity, enabling participation in nucleophilic acyl substitution reactions. This compound’s extended conjugation may enhance UV absorption properties .

Positional Isomerism of Formyl Group

- 5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS 81698-03-5): The formyl group at position 5 instead of 4 creates a structural isomer. Both isomers share the same molecular formula (C₇H₆N₂O) and weight, but their distinct dipole moments could influence solubility and crystallization behavior .

Additional Functional Groups

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Compound 4a (from ): A malononitrile derivative, (Z)-2-(3-Hydroxy-3-phenyl-1-(1H-pyrrol-2-yl)allylidene)malononitrile, exhibits a melting point of 206–208°C, attributed to strong intermolecular hydrogen bonding. This contrasts with the target compound, where melting point data are unavailable but expected to be lower due to fewer polar groups .

- Chromene-carbonitrile derivatives (): Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) has a melting point of 223–227°C, highlighting how fused ring systems increase thermal stability compared to monocyclic pyrroles .

Spectroscopic Data

- IR Spectroscopy : Nitrile stretches typically appear near 2,200 cm⁻¹ , as seen in chromene-carbonitriles (). The formyl group’s carbonyl stretch (~1,700 cm⁻¹) and pyrrole C–H stretches (~3,100 cm⁻¹) are key identifiers .

- NMR: In analogs like 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (), pyrrole protons resonate between δ 6.5–7.5 ppm, while the formyl proton appears downfield (~δ 9.5–10 ppm) .

Data Table: Key Comparative Metrics

Activité Biologique

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl group and a nitrile substituent, contributing to its unique reactivity and biological profile. Its molecular weight is approximately 134.14 g/mol, and it is characterized by the following structural formula:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Furthermore, it appears to inhibit the proliferation of certain cancer cell lines, potentially by modulating gene expression related to cell cycle regulation .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound's ability to interfere with inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Caspase Inhibition : It inhibits caspase activity, which plays a pivotal role in inflammation and apoptosis. This inhibition can reduce the production of inflammatory mediators like interleukin-1β, thereby attenuating inflammatory responses .

- Gene Expression Modulation : The compound's structure allows it to interact with DNA and RNA, influencing gene expression related to cell growth and apoptosis .

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, revealing an inhibition zone comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, highlighting its anti-inflammatory potential .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves formylation of 1-methyl-1H-pyrrole-2-carbonitrile precursors using Vilsmeier-Haack conditions (POCl₃/DMF). Reaction optimization includes controlling temperature (0–5°C during formylation) and stoichiometric ratios (1:1.2 pyrrole:DMF). Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate gradients) improves purity. Yields can be enhanced by stabilizing intermediates with anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and nitrile carbon (δ ~115–120 ppm). Assign pyrrole ring protons using coupling patterns (e.g., J = 4.0 Hz for adjacent protons) .

- IR Spectroscopy : Confirm formyl (C=O stretch ~1680 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹) groups.

- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are common functional group transformations applicable to this compound in heterocyclic chemistry?

- Methodological Answer :

- The formyl group undergoes nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., Wittig reactions) to introduce alkyl/aryl substituents.

- The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further derivatization.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) on the pyrrole ring are feasible with halogenated analogs .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve ambiguities in molecular conformation?

- Methodological Answer : For crystal structure determination:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for space group determination and initial phase estimation.

- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. For disordered regions, use PART instructions and constrain bond distances/angles to literature values .

Q. What strategies address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental data using linear regression analysis.

- Solvent Effects : Account for deuterated solvent contributions (e.g., CDCl₃ upfield shifts) via implicit solvent models.

- Tautomerism Check : Investigate potential tautomeric forms (e.g., keto-enol equilibria) that may alter spectral assignments .

Q. How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 4-formyl (e.g., hydrazones for Schiff base formation) or nitrile positions (e.g., bioisosteric replacement with tetrazoles).

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases).

- Biological Testing : Prioritize analogs with logP < 3.5 for solubility and assess cytotoxicity via MTT assays .

Q. How to refine crystal structures with SHELXL when dealing with disorder or twinning?

- Methodological Answer :

- Disorder Handling : Split atoms into multiple sites (PART command) and apply similarity constraints (SIMU, DELU). Use ISOR to restrain anisotropic displacement.

- Twin Refinement : For twinned data (e.g., pseudo-merohedral twinning), apply TWIN/BASF instructions in SHELXL. Verify results using R₁/R₁ₐ metrics and difference Fourier maps .

Q. What computational methods predict electronic properties relevant to photochemical applications?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., CAM-B3LYP/def2-TZVP) to identify π→π* and n→π* transitions.

- Frontier Orbital Analysis : Map HOMO-LUMO gaps to assess charge-transfer potential.

- Solvatochromism Studies : Correlate solvent polarity (Kamlet-Taft parameters) with spectral shifts for applications in sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.